molecular formula C19H23FN2 B030527 N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine CAS No. 122861-41-0

N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine

Cat. No.: B030527
CAS No.: 122861-41-0
M. Wt: 298.4 g/mol
InChI Key: WWDHLOLWLHHFBH-UHFFFAOYSA-N
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Description

Despropionyl para-Fluorofentanyl is a synthetic opioid analgesic drug precursor to 4-fluorofentanyl. It is an analog of fentanyl, a potent opioid used for pain management. Despropionyl para-Fluorofentanyl is structurally similar to known opioids and is often used in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Despropionyl para-Fluorofentanyl involves the reaction of para-fluoroaniline with phenethylpiperidin-4-amine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of Despropionyl para-Fluorofentanyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Despropionyl para-Fluorofentanyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Despropionyl para-Fluorofentanyl is primarily used in research and forensic applications. It serves as a reference material for analytical studies and is used to study the metabolism and detection of fentanyl analogs. It is also used in the development of new synthetic opioids and in forensic toxicology to identify and quantify fentanyl analogs in biological samples .

Mechanism of Action

Despropionyl para-Fluorofentanyl, being a precursor to 4-fluorofentanyl, exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound’s molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to pain modulation and relief .

Comparison with Similar Compounds

  • 4-Fluorofentanyl
  • 3-Methylbutyrfentanyl
  • 4-Fluorobutyrfentanyl
  • α-Methylfentanyl
  • Acetylfentanyl
  • Benzylfentanyl
  • Furanylfentanyl
  • Homofentanyl

Uniqueness: Despropionyl para-Fluorofentanyl is unique due to its structural similarity to fentanyl and its role as a precursor to 4-fluorofentanyl. This makes it valuable in research for studying the synthesis, metabolism, and detection of fentanyl analogs. Its specific substitution at the para-fluoro position also distinguishes it from other fentanyl analogs .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c20-17-6-8-18(9-7-17)21-19-11-14-22(15-12-19)13-10-16-4-2-1-3-5-16/h1-9,19,21H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDHLOLWLHHFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)F)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618291
Record name Despropionyl para-fluorofentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122861-41-0
Record name Despropionyl para-fluorofentanyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122861410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Despropionyl para-fluorofentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESPROPIONYL P-FLUOROFENTANYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8ZH1EQ95Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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